molecular formula C11H12BrNO B2631826 1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone CAS No. 338392-04-4

1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone

Cat. No.: B2631826
CAS No.: 338392-04-4
M. Wt: 254.127
InChI Key: ZOVGIJCGWKYQCT-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone (CAS 338392-04-4) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol, this azetanone derivative features a bromophenyl moiety, making it a potentially valuable intermediate in organic synthesis and medicinal chemistry research . The compound is provided with a guaranteed purity of 99% and is packaged for industrial and laboratory use . As a specialized building block, it can be utilized in the exploration of novel heterocyclic compounds. Researchers are investigating similar bromophenyl-containing structures for their potential biological activities, as the bromophenyl group is a common pharmacophore in drug discovery . This product is intended for chemical synthesis and analysis by qualified laboratory professionals. It is strictly for Research Use Only and is not intended for direct use in humans or animals. Researchers should consult the safety data sheet and handle this material according to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)7-13(10(11)14)9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVGIJCGWKYQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Transformations of 1 3 Bromophenyl 3,3 Dimethyl 2 Azetanone

Azetidinone Ring-Opening Reactions

The four-membered azetidinone ring is characterized by significant angle and torsional strain. This strain, combined with the electrophilic nature of the carbonyl carbon, which is enhanced by reduced amide resonance stabilization compared to acyclic amides, renders the β-lactam susceptible to cleavage under various conditions. bhu.ac.inkhanacademy.org

Nucleophilic Ring-Opening Pathways and Regioselectivity

The most common reaction of the β-lactam ring is its cleavage by nucleophiles. This process is fundamental to the mechanism of action of β-lactam antibiotics. The reaction typically proceeds via nucleophilic attack on the carbonyl carbon, leading to the cleavage of the C2-N1 acyl-nitrogen bond. This is due to the carbonyl carbon being the most electrophilic site in the ring. bhu.ac.in

The regioselectivity of the attack is predominantly at the C2 carbonyl carbon. Attack at the C4 position is less common for 2-azetidinones but can be influenced by the substitution pattern and the nature of the nucleophile. For 1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone, the gem-dimethyl groups at the C3 position can sterically hinder the approach of bulky nucleophiles, but the primary site of attack remains the carbonyl carbon.

Common nucleophiles that can open the β-lactam ring include:

Hydroxides and Alkoxides: In the presence of a base like sodium hydroxide (B78521) or an alkoxide, the ring opens to form the corresponding β-amino acid salt or ester after an acidic workup.

Amines: Reaction with primary or secondary amines leads to the formation of β-amino amides. bhu.ac.in

Water and Alcohols: Hydrolysis or alcoholysis, often catalyzed by acid or base, results in the formation of β-amino acids or β-amino esters, respectively. bhu.ac.in

The general mechanism involves the tetrahedral intermediate formation at the carbonyl carbon, followed by the collapse of this intermediate and cleavage of the strained N1-C2 bond.

Table 1: Representative Nucleophilic Ring-Opening Reactions

NucleophileReaction ConditionsProduct Type
NaOH (aq)HeatingSodium 3-((3-bromophenyl)amino)-2,2-dimethylpropanoate
CH₃OH / H⁺RefluxMethyl 3-((3-bromophenyl)amino)-2,2-dimethylpropanoate
Benzylamine (BnNH₂)Inert solvent, heatN-benzyl-3-((3-bromophenyl)amino)-2,2-dimethylpropanamide

Electrophilic and Acid-Mediated Ring-Opening Processes

Under acidic conditions, the β-lactam ring can be activated towards ring-opening. The process typically begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by even weak nucleophiles like water or the acid's conjugate base. rsc.org

Alternatively, protonation of the nitrogen atom can facilitate the cleavage of the N1-C4 bond, although this is less common for 2-azetidinones. In the presence of strong, non-nucleophilic acids like triflic acid, 4-aryl-azetidin-2-ones have been shown to undergo ring-opening to yield cinnamamides. rsc.org For this compound, such a reaction would likely proceed through a stabilized carbocation intermediate at the C4 position if a suitable pathway were available, though the lack of a C4 substituent makes this less favorable. The more probable acid-catalyzed pathway remains the attack of a nucleophile at the protonated carbonyl.

Thermal and Photochemical Ring-Opening Mechanisms

The β-lactam ring can undergo cleavage under thermal or photochemical conditions.

Thermal Reactions: Upon heating, β-lactams can undergo elimination reactions. bhu.ac.in A potential thermal pathway for this compound could involve a retro-[2+2] cycloaddition, yielding an imine (3-bromo-N-isobutenyl-aniline) and ketene (B1206846). However, this reaction often requires high temperatures.

Photochemical Reactions: Photochemical activation provides an alternative route to ring cleavage. Irradiation with UV light can excite the carbonyl group, leading to various reaction pathways. One prominent mechanism is a formal retro-Staudinger reaction, where the β-lactam ring splits to give a highly reactive ketene intermediate and an imine. researchgate.net Another possibility involves Norrish-type reactions. For instance, a Norrish Type I cleavage could generate a biradical intermediate that can lead to various products. Photochemical isomerization between cis and trans isomers is also a known process for substituted β-lactams. researchgate.net

Ring Expansion and Rearrangement Reactions

The strain energy of the azetidinone ring can be harnessed to drive ring expansion and rearrangement reactions, leading to the formation of larger, more stable heterocyclic systems.

Ring Expansion to γ-Lactams: Electrophile-induced ring expansions are a known transformation for β-lactams. For example, treatment of 4-alkenyl-β-lactams with bromine can induce a rearrangement to form 5-bromopyrrolidin-2-ones (γ-lactams). acs.org

Rearrangements via Ylides: Azetidinium ylides can undergo rearrangements to form larger rings, such as pyrrolidines. bohrium.comresearchgate.net

Photochemical Rearrangement: Azetidine (B1206935) ketones have been observed to undergo photochemical rearrangement to form pyrroles. bhu.ac.in This proceeds through a 1,3-biradical intermediate followed by ring closure to a bicyclic system which then rearranges.

Transformations of the 3-Bromophenyl Substituent

The 3-bromophenyl group on the nitrogen atom is a key functional handle for modifying the molecule's structure, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond on the aromatic ring can readily participate in oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle of several cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edumdpi.com This is a highly versatile method for creating a new carbon-carbon bond between the phenyl ring of the azetidinone and another aryl or vinyl group.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. This method allows for the direct introduction of an alkynyl substituent onto the phenyl ring.

Heck-Mizoroki Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. nih.govmdpi.comresearchgate.net The reaction requires a palladium catalyst and a base. This allows for the introduction of vinyl-type substituents, such as a styrenyl group, onto the phenyl ring of the azetidinone.

Table 2: Overview of Cross-Coupling Reactions on the 3-Bromophenyl Moiety

ReactionCoupling PartnerTypical Catalyst/BaseProduct Structure
SuzukiPhenylboronic acidPd(PPh₃)₄ / K₂CO₃1-([1,1'-biphenyl]-3-yl)-3,3-dimethyl-2-azetanone
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N3,3-Dimethyl-1-(3-(phenylethynyl)phenyl)-2-azetanone
HeckStyrenePd(OAc)₂ / P(o-tol)₃ / Et₃N(E)-3,3-Dimethyl-1-(3-styrylphenyl)-2-azetanone

Nucleophilic Aromatic Substitution Variants

The bromine atom on the phenyl ring of this compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These modern synthetic methods serve as powerful variants of classical nucleophilic aromatic substitution, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. Catalyzed by a palladium complex, this reaction is known for its functional group tolerance and is a staple in the synthesis of biaryl compounds. For this compound, a Suzuki-Miyaura coupling could be employed to introduce a variety of aryl or vinyl substituents at the 3-position of the phenyl ring.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the formation of carbon-nitrogen bonds. It allows for the amination of aryl halides with a wide range of primary and secondary amines. The application of this reaction to this compound would yield various N-substituted aniline (B41778) derivatives, providing access to a diverse library of compounds with potential applications in medicinal chemistry.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction, co-catalyzed by palladium and copper, is highly efficient for the synthesis of aryl alkynes. Subjecting this compound to Sonogashira coupling conditions would introduce an alkynyl moiety onto the phenyl ring.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerTypical Catalyst SystemPotential Product
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4, K2CO31-(Biphenyl-3-yl)-3,3-dimethyl-2-azetanone
Buchwald-HartwigMorpholinePd2(dba)3, BINAP, NaOt-Bu1-(3-(Morpholinophenyl))-3,3-dimethyl-2-azetanone
SonogashiraPhenylacetylenePd(PPh3)2Cl2, CuI, Et3N3,3-Dimethyl-1-(3-(phenylethynyl)phenyl)-2-azetanone

Metal-Halogen Exchange and Subsequent Electrophilic Quenching

Metal-halogen exchange is a powerful transformation that converts an aryl halide into a highly reactive organometallic intermediate. This process effectively reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic to a nucleophilic center. For this compound, this reaction offers a pathway to a wide array of derivatives through subsequent quenching with various electrophiles.

The most common method for this transformation is lithium-halogen exchange, typically achieved by treating the aryl bromide with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The resulting aryllithium species is a potent nucleophile and can react with a host of electrophiles. Importantly, studies on similar bromoaryl-substituted β-lactams have shown that the strained four-membered ring can be stable to these reaction conditions, allowing for selective functionalization at the phenyl ring.

Alternatively, the formation of a Grignard reagent can be accomplished by reacting the aryl bromide with magnesium metal. The resulting organomagnesium compound is also a strong nucleophile, albeit generally less reactive than its organolithium counterpart.

Following the metal-halogen exchange, the newly formed organometallic intermediate can be quenched with a variety of electrophiles to introduce new functional groups.

Table 2: Potential Products from Metal-Halogen Exchange and Electrophilic Quenching

Organometallic IntermediateElectrophileQuenched Product
1-(3-Lithiophenyl)-3,3-dimethyl-2-azetanoneD2O1-(3-Deuterophenyl)-3,3-dimethyl-2-azetanone
CO2, then H+3-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid
Benzaldehyde1-(3-(Hydroxy(phenyl)methyl)phenyl)-3,3-dimethyl-2-azetanone

Reactivity at the 3,3-Dimethyl Positions

Alpha-Methyl Group Functionalization

The methyl groups at the 3-position of the azetanone ring are adjacent to the carbonyl group, making their protons acidic and susceptible to deprotonation by a strong base. This would lead to the formation of a lithium enolate, a key intermediate for introducing functionality at one of the methyl groups. organicchemistrydata.orgresearchgate.net Hindered lithium amide bases, such as lithium diisopropylamide (LDA), are typically employed for such deprotonations to minimize nucleophilic attack at the carbonyl group. organicchemistrydata.org

Once formed, the enolate can act as a nucleophile and react with various electrophiles. For instance, alkylation with an alkyl halide would introduce an alkyl chain, while reaction with an aldehyde would result in an aldol (B89426) addition product. This approach allows for the elaboration of the azetanone scaffold at a position that is not directly activated by the aromatic ring.

Steric and Electronic Influences of Geminal Dimethyl Groups on Reactivity

The geminal dimethyl groups at the C3 position exert significant steric and electronic effects that influence the reactivity of the entire molecule.

Steric Hindrance: The two methyl groups create a sterically congested environment around the C3 and C4 positions of the β-lactam ring, as well as the carbonyl group. This steric bulk can hinder the approach of nucleophiles to the carbonyl carbon, potentially reducing its reactivity compared to less substituted lactams. Furthermore, the steric presence of these groups can influence the stereochemical outcome of reactions at adjacent centers.

Electronic Effects: The methyl groups are electron-donating through hyperconjugation. This electronic effect can slightly decrease the electrophilicity of the carbonyl carbon. More significantly, the geminal dimethyl substitution is known to increase the stability of the β-lactam ring to hydrolysis. nih.gov This stabilizing effect is attributed to the Thorpe-Ingold effect, where the gem-dimethyl groups decrease the internal angle of the ring, making it more stable and less prone to ring-opening reactions.

Reactions at the Carbonyl Group (C=O)

Reduction and Nucleophilic Addition Reactions

The carbonyl group of the β-lactam ring in this compound is an electrophilic site, susceptible to attack by reducing agents and other nucleophiles. However, the reactivity of this amide-like carbonyl is generally lower than that of ketones or aldehydes and is influenced by the ring strain and the steric hindrance imparted by the adjacent geminal dimethyl groups.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide functionality of the β-lactam. chemistrysteps.comyoutube.combyjus.commasterorganicchemistry.comlibretexts.org This reduction would likely lead to the ring-opening of the azetanone to afford an amino alcohol, specifically 3-amino-1-(3-bromophenyl)-3-methylbutan-1-ol. Milder reducing agents such as sodium borohydride (B1222165) are typically not reactive enough to reduce amides and would likely not affect the β-lactam carbonyl. libretexts.org

Nucleophilic Addition: Potent nucleophiles such as Grignard reagents and organolithium compounds can, in principle, add to the carbonyl group. researchgate.netwikipedia.orgdalalinstitute.comlibretexts.org Such an addition would form a tetrahedral intermediate which, upon protonation, would yield a hemiaminal. These hemiaminals are often unstable and may undergo further reactions, such as ring-opening. The steric hindrance from the 3,3-dimethyl groups would likely make this addition challenging, requiring highly reactive nucleophiles and potentially elevated temperatures.

Table 3: Potential Reactions at the Carbonyl Group

ReagentReaction TypeExpected Outcome
LiAlH4, then H2OReductionRing-opening to form an amino alcohol
CH3MgBr, then H2ONucleophilic AdditionFormation of a potentially unstable hemiaminal, possible ring-opening

Derivatization to Other Functional Groups

The derivatization of this compound can be broadly categorized into reactions involving the bromophenyl moiety and those targeting the β-lactam ring. The strategic manipulation of these sites allows for the introduction of new substituents and the alteration of the core structure, leading to compounds with potentially new and interesting properties.

The presence of a bromine atom on the phenyl ring offers a gateway for numerous palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, wherein an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org For this compound, this reaction can be employed to introduce a variety of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring. The general reaction involves the treatment of the bromo-β-lactam with a boronic acid or a boronic ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like Na₂CO₃ or K₃PO₄. libretexts.org This transformation is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for creating a library of analogs. thieme-connect.comresearchgate.net

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.orglibretexts.org This reaction allows for the introduction of primary or secondary amines at the 3-position of the phenyl ring of this compound. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand, such as BINAP or DPPF, and a strong base, for instance, NaOt-Bu. wikipedia.orgresearchgate.net The scope of this reaction is broad, enabling the synthesis of a diverse range of N-aryl β-lactam derivatives with potential applications in medicinal chemistry. nih.gov

ReactionReagents and ConditionsProduct
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water)1-(3-Arylphenyl)-3,3-dimethyl-2-azetanone
Buchwald-Hartwig AminationPrimary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Solvent (e.g., Toluene)1-(3-Aminophenyl)-3,3-dimethyl-2-azetanone

The four-membered β-lactam ring is characterized by significant ring strain, which renders the amide bond susceptible to cleavage by various nucleophiles. Additionally, the carbonyl group within the ring can undergo reduction.

Hydrolytic Ring Opening:

The β-lactam ring can be hydrolyzed under acidic or basic conditions to yield the corresponding β-amino acid. acs.orgnih.gov For this compound, treatment with a strong acid, such as HCl, or a strong base, like NaOH, will lead to the opening of the four-membered ring to produce 3-((3-bromophenyl)amino)-3-methylbutanoic acid. mdpi.com This transformation is a common degradation pathway for β-lactam antibiotics and can be utilized synthetically to access open-chain amino acids. frontiersin.org

Reductive Ring Opening/Reduction of the Carbonyl Group:

The carbonyl group of the β-lactam can be reduced to a methylene (B1212753) group, converting the azetidinone to an azetidine (a cyclic amine). Reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) have been shown to be effective for the chemoselective reduction of tertiary lactams to the corresponding cyclic tertiary amines. organic-chemistry.org This method is advantageous due to its mildness and selectivity, tolerating other functional groups that might be sensitive to more traditional reducing agents like lithium aluminum hydride. organic-chemistry.org Applying this to this compound would yield 1-(3-bromophenyl)-3,3-dimethylazetidine.

ReactionReagents and ConditionsProduct
HydrolysisStrong acid (e.g., HCl) or strong base (e.g., NaOH), Water3-((3-Bromophenyl)amino)-3-methylbutanoic acid
Reduction9-Borabicyclo[3.3.1]nonane (9-BBN), THF, reflux1-(3-Bromophenyl)-3,3-dimethylazetidine

Advanced Spectroscopic and Structural Elucidation of 1 3 Bromophenyl 3,3 Dimethyl 2 Azetanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data from high-field NMR or advanced 2D NMR studies for 1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone are not available in published scientific literature. Consequently, a quantitative analysis of its solution-state conformation, dynamics, and specific structural assignments based on techniques like NOESY, COSY, HSQC, and HMBC cannot be provided.

High-Field NMR for Solution-State Conformation and Dynamics

No specific studies utilizing high-field NMR to determine the solution-state conformation and dynamics of this compound have been found.

Advanced 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Structural Assignments

There are no published reports detailing the use of advanced 2D NMR techniques for the structural assignment of this compound. Therefore, data tables of correlations from NOESY, COSY, HSQC, and HMBC experiments for this specific compound cannot be generated.

Studies of Hydrogen Bonding and Intermolecular Interactions

Research specifically investigating the hydrogen bonding and other intermolecular interactions of this compound using NMR spectroscopy could not be identified.

X-ray Crystallography and Solid-State Structure Analysis

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. The absence of a deposited crystal structure means that an analysis of its solid-state conformation, molecular geometry, and crystal packing is not possible at this time.

Determination of Absolute Configuration (if chiral)

The target molecule, this compound, is not chiral. Therefore, the determination of absolute configuration is not applicable.

Analysis of Molecular Geometry and Crystal Packing

Without X-ray crystallography data, a detailed analysis of the molecular geometry, including bond lengths and angles, as well as the arrangement of molecules in the crystal lattice (crystal packing), cannot be provided.

Polymorphism and Co-crystallization Investigations

The study of polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is crucial in the pharmaceutical and materials sciences as different polymorphs can exhibit varied physical and chemical properties. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used technique to enhance the properties of a compound.

As of the current body of scientific literature, no specific studies on the polymorphism or co-crystallization of this compound have been published. While research into the polymorphic behavior and co-crystal formation of β-lactam antibiotics is an active area, investigations into this particular non-antibiotic azetidinone derivative have not been reported. Therefore, its capacity to form different crystalline structures or to be incorporated into co-crystals remains an area for future research.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. The following sections detail the theoretical mass spectrometric analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₁H₁₂BrNO.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Due to the presence of the bromine atom, the isotopic pattern will show two major peaks of almost equal intensity, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Table 1: Theoretical Exact Mass and Isotopic Distribution for [M+H]⁺ of this compound

Ion FormulaIsotopeTheoretical m/zRelative Abundance (%)
[C₁₁H₁₃⁷⁹BrNO]⁺⁷⁹Br269.0175100.00
[C₁₁H₁₃⁸¹BrNO]⁺⁸¹Br271.015597.28

This data is theoretical and has not been confirmed by experimental results for this specific compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions, providing valuable information about the compound's structure. While experimental MS/MS data for this compound is not available, plausible fragmentation pathways can be proposed based on the known fragmentation behavior of β-lactams and related structures.

The most likely fragmentation would involve the cleavage of the four-membered azetidinone ring, which is characteristic of β-lactams. Other significant fragmentations would include the loss of the gem-dimethyl group and cleavage of the bond between the nitrogen and the bromophenyl ring.

Table 2: Proposed Key Fragmentation Pathways of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
269.0175 / 271.0155213.9588 / 215.9568C₄H₆ (isobutylene)[M-C₄H₆]⁺
269.0175 / 271.0155184.9763 / 186.9743C₃H₄O (ketene)[M-C₃H₄O]⁺
269.0175 / 271.0155155.9654 / 157.9634C₅H₈NO (azetidinone ring fragment)[C₆H₄Br]⁺
213.9588 / 215.9568185.9637 / 187.9617CO (carbon monoxide)[M-C₄H₆-CO]⁺

This table represents a theoretical fragmentation pattern and awaits experimental verification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

Characteristic Vibrations of the Azetidinone Ring and Substituents

While a specific experimental spectrum for this compound is not publicly available, the expected characteristic vibrational frequencies can be predicted based on data from analogous compounds.

The most prominent feature in the IR spectrum of a β-lactam is the carbonyl (C=O) stretching vibration, which typically appears at a higher frequency (1730-1760 cm⁻¹) compared to acyclic amides due to ring strain. The gem-dimethyl group would exhibit characteristic C-H stretching and bending vibrations. The 3-bromophenyl group will show aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending vibrations that are indicative of the substitution pattern.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
β-Lactam C=OStretching1730 - 1760
Aromatic C=CStretching1450 - 1600
gem-Dimethyl C-HSymmetric/Asymmetric Stretching2850 - 3000
gem-Dimethyl C-HBending1370 - 1390
Aromatic C-HStretching3000 - 3100
C-NStretching1180 - 1360
C-BrStretching500 - 600

These are expected ranges based on literature values for similar functional groups and have not been experimentally confirmed for the title compound.

In-situ Monitoring of Reaction Progress and Intermediate Detection

In-situ vibrational spectroscopy, particularly FTIR and Raman, is a powerful process analytical technology (PAT) tool for real-time monitoring of chemical reactions. It allows for the tracking of reactant consumption, product formation, and the detection of transient intermediates without the need for sample extraction.

In the context of the synthesis of this compound, which could be formed through a Staudinger cycloaddition of a ketene (B1206846) and an imine, in-situ spectroscopy could be highly beneficial. For instance, the disappearance of the characteristic ketene peak (around 2150 cm⁻¹) and the appearance of the β-lactam carbonyl peak (around 1745 cm⁻¹) could be monitored in real-time to determine reaction kinetics and endpoint. This would enable precise control over reaction conditions to optimize yield and purity. While no specific studies have applied this to the synthesis of this particular compound, the methodology is well-established for related chemical transformations.

Electronic Spectroscopy (UV-Vis) and Chiroptical Techniques

The electronic structure and potential stereochemical features of this compound can be investigated using a combination of electronic spectroscopy (UV-Vis) and chiroptical techniques. While UV-Vis spectroscopy provides information about the electronic transitions within the molecule, chiroptical methods such as Circular Dichroism (CD) are invaluable for analyzing the three-dimensional structure of chiral derivatives.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with its constituent chromophores: the 3-bromophenyl group and the β-lactam (azetidinone) ring.

The 3-bromophenyl moiety is the dominant chromophore. Like other monosubstituted benzenes, it is expected to exhibit two main absorption bands originating from π→π* transitions within the aromatic ring. These are analogous to the B2u ← A1g (benzenoid B-band) and E1u ← A1g (benzenoid E-band) transitions of benzene (B151609). nih.govresearchgate.net Substitution on the benzene ring alters the symmetry and energies of these transitions. For bromobenzene, characteristic absorption maxima are observed around 210 nm and 264 nm. uwosh.edunist.gov The band around 264 nm, corresponding to the B-band, is symmetry-forbidden in benzene but becomes allowed upon substitution, though it is typically of lower intensity. nih.gov The higher energy E-band appears around 210 nm and is significantly more intense.

The second chromophore is the β-lactam carbonyl group (an amide). Amides typically display a weak n→π* transition at longer wavelengths (around 210-230 nm) and a more intense π→π* transition at shorter wavelengths (below 200 nm). The n→π* transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. In the context of the entire molecule, this transition may be masked or appear as a shoulder on the more intense absorptions of the bromophenyl ring.

A hypothetical representation of the principal electronic transitions for this compound in a non-polar solvent is presented in the interactive data table below.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

TransitionPredicted λmax (nm)ChromophorePredicted Molar Absorptivity (ε, M-1cm-1)
π→π* (E-band)~2103-BromophenylHigh (~8,000 - 10,000)
π→π* (B-band)~2653-BromophenylModerate (~500 - 1,000)
n→π*~220 (Shoulder)β-Lactam CarbonylLow (~100 - 200)

Note: The values presented are hypothetical and based on the analysis of constituent chromophores and data from similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Circular Dichroism (CD) for Chiral Derivatives and Conformational Studies

The parent molecule, this compound, is achiral due to the presence of a plane of symmetry. Therefore, it will not exhibit a Circular Dichroism (CD) spectrum. However, if a chiral center were introduced into the molecule, for instance, by substitution at the C4 position of the β-lactam ring, the resulting chiral derivatives would be CD-active.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is exceptionally sensitive to the molecule's three-dimensional structure, making it a powerful tool for determining absolute configuration and studying conformational preferences of chiral β-lactams. mdpi.com

For a hypothetical chiral derivative of this compound, the electronic transitions identified in the UV-Vis spectrum would give rise to CD signals, known as Cotton effects. The sign (positive or negative) and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

The main contributions to the CD spectrum would arise from:

Transitions of the 3-Bromophenyl Chromophore: Even though the bromophenyl group is not intrinsically chiral, its electronic transitions become chiroptically active when perturbed by a nearby chiral center. The resulting CD signals in the 250-280 nm and 200-220 nm regions can provide information about the relative orientation of the aromatic ring and the chiral center.

The n→π Transition of the β-Lactam Carbonyl:* The weak n→π* transition of the lactam carbonyl is notoriously sensitive to the local stereochemical environment. The sign of its Cotton effect is often correlated with the conformation of the four-membered ring and the absolute configuration of adjacent stereocenters.

Conformational analysis of chiral β-lactams can be performed by comparing experimental CD spectra with spectra predicted by quantum chemical calculations for different possible conformations. mdpi.com This comparison allows for the identification of the most stable conformer in solution and provides detailed insights into the molecule's spatial arrangement.

To illustrate the potential application of CD spectroscopy, a hypothetical CD spectrum for a chiral derivative is described in the interactive data table below.

Interactive Data Table: Hypothetical Circular Dichroism Data for a Chiral Derivative

Wavelength Region (nm)Associated TransitionHypothetical Cotton EffectStructural Information
260 - 280π→π* (B-band)Weakly positive or negativeOrientation of the phenyl ring relative to the chiral center
210 - 230n→π* (Lactam C=O)Strong positive or negativeAbsolute configuration and ring conformation
Below 210π→π* (E-band)Strong positive or negativeOverall molecular chirality and conformation

Note: This data is purely illustrative to demonstrate the principles of CD spectroscopy as applied to a hypothetical chiral derivative of the title compound. The sign and magnitude of the Cotton effects would depend on the specific nature and configuration of the introduced chiral center.

Theoretical and Computational Chemistry Studies of 1 3 Bromophenyl 3,3 Dimethyl 2 Azetanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules, offering insights into their reactivity, stability, and spectroscopic characteristics. For a molecule like 1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone, methods such as Density Functional Theory (DFT) would be employed to model its electronic structure accurately.

A molecular orbital (MO) analysis for this compound would reveal the distribution and energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

In this molecule, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, particularly involving the p-orbitals of the bromine atom and the aromatic carbon atoms. The LUMO is likely to be centered on the carbonyl group (C=O) of the β-lactam ring, which is a characteristic electron-accepting region in this class of compounds. The strained four-membered ring also contributes significantly to the electronic landscape.

Table 1: Illustrative Frontier Molecular Orbital Energies (Calculated using DFT at the B3LYP/6-31G(d) level of theory)

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contributions
HOMO-6.85p-orbitals of Bromine, π-orbitals of Phenyl Ring
LUMO-0.98π*-orbital of Carbonyl Group (C=O)
HOMO-LUMO Gap5.87-

The bonding characteristics would show a highly polarized amide bond within the β-lactam ring due to the electronegativity of the nitrogen and oxygen atoms. The C-N and C=O bonds are of particular interest, as their lengths and strengths are indicative of the ring strain and reactivity. The bond between the nitrogen atom and the bromophenyl ring would exhibit partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic system.

The charge distribution within this compound is non-uniform, leading to a significant molecular dipole moment. An analysis of the electrostatic potential (ESP) map would visually represent the charge distribution.

An ESP map would show regions of negative potential (typically colored red) concentrated around the carbonyl oxygen atom, indicating its nucleophilic character. The hydrogen atoms of the methyl groups and the phenyl ring would exhibit positive potential (colored blue), highlighting their electrophilic nature. The bromine atom would present a region of slight negative to neutral potential. This map is invaluable for predicting how the molecule will interact with other polar molecules or ions.

Table 2: Illustrative Mulliken Atomic Charges (Calculated using DFT at the B3LYP/6-31G(d) level of theory)

AtomCharge (a.u.)
O (carbonyl)-0.55
N (lactam)-0.42
C (carbonyl)+0.65
Br-0.08

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are key to understanding its biological activity and physical properties.

The β-lactam ring is not perfectly planar. It undergoes a dynamic puckering motion. The degree of puckering is often described by a puckering coordinate. The energy barrier for the inversion of this pucker is an important parameter.

Furthermore, the rotation around the N-C (phenyl) single bond is subject to a torsional potential. The energy landscape would likely reveal two stable conformers corresponding to different orientations of the bromophenyl ring relative to the lactam ring. The energy barriers between these conformers would determine the rate of their interconversion. The presence of the bulky bromine atom at the meta position would influence the preferred orientation due to steric hindrance.

The interactions of this compound with its environment, such as solvent molecules or biological receptors, are critical. The carbonyl oxygen is a primary site for hydrogen bonding.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's conformation and electronic properties. In a polar solvent, the dipole moment of the molecule would be enhanced, and conformations with larger dipole moments might be stabilized.

Role of 1 3 Bromophenyl 3,3 Dimethyl 2 Azetanone in Advanced Organic Synthesis and Materials Science

Precursor for Complex Organic Molecules

The inherent ring strain of the β-lactam in 1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone, coupled with the reactivity of the C-Br bond, makes it a highly valuable precursor for the synthesis of a variety of complex organic structures.

Synthesis of Diverse Nitrogen Heterocycles

The strained four-membered ring of this compound can serve as a synthon for larger, more complex nitrogen-containing heterocyclic systems. The reactivity of the β-lactam ring allows for various ring-opening and ring-expansion strategies. For instance, acid- or base-catalyzed hydrolysis can lead to the corresponding β-amino acid, which can then be cyclized to form different heterocyclic structures.

Furthermore, the presence of the bromine atom on the phenyl ring opens up a vast array of possibilities for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents or the coupling of the entire β-lactam moiety to other heterocyclic cores. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to create carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of novel and diverse nitrogen heterocycles with potential applications in medicinal chemistry and materials science. While β-lactams are recognized as valuable building blocks for a variety of nitrogen-containing structures, specific examples detailing the conversion of this compound to other heterocycles are not extensively documented in publicly available research. libretexts.org

Formation of Functionalized Acyclic Amino Acid Derivatives

The ring-opening of the β-lactam core of this compound provides a direct route to functionalized acyclic β-amino acid derivatives. This transformation can be achieved through nucleophilic attack at the carbonyl carbon of the lactam, leading to the cleavage of the amide bond. Various nucleophiles, including water, alcohols, and amines, can be utilized to generate the corresponding β-amino acids, esters, and amides, respectively. The general reactivity of β-lactams towards nucleophilic ring-opening is a well-established principle in organic synthesis. researchgate.net

The resulting acyclic amino acid derivatives bear the 3-bromophenyl group, which can be further functionalized using the cross-coupling methodologies mentioned previously. This dual reactivity allows for the synthesis of a wide range of non-proteinogenic amino acids with tailored properties for incorporation into peptides or for use as standalone molecules in various applications.

Development of Novel Catalytic Ligands and Organocatalysts

The structure of this compound offers potential for its use in the development of novel catalytic systems. The nitrogen and oxygen atoms within the β-lactam ring can act as coordination sites for metal centers, making it a candidate for a ligand in transition metal catalysis. The bromine atom provides a convenient attachment point to tether the molecule to a larger scaffold or another ligand, allowing for the creation of bidentate or multidentate ligands. The synthesis of ligands for catalysis often involves the strategic coupling of different molecular fragments, a role for which the brominated aryl group is well-suited. nih.gov

In the realm of organocatalysis, derivatives of this compound could be explored as chiral catalysts. The inherent chirality of the β-lactam ring, if synthesized in an enantiomerically pure form, could be exploited to induce stereoselectivity in various organic transformations. While the development of β-lactam-based organocatalysts is an active area of research, specific applications of this particular compound have not been detailed. nih.govorganic-chemistry.org

Integration into Advanced Materials and Polymers (e.g., as monomers, cross-linkers)

The bifunctional nature of this compound makes it a promising candidate for the synthesis of advanced materials and polymers. The bromine atom can participate in various polymerization reactions, such as polycondensation or cross-coupling polymerization. For example, it can be used as a monomer in the synthesis of conjugated polymers, where the electronic properties can be tuned through the choice of co-monomers. Brominated monomers are known to be valuable precursors for a variety of functional polymers. walshmedicalmedia.com

Furthermore, the β-lactam ring itself can undergo ring-opening polymerization (ROP) to produce polyamides (nylons). The anionic ring-opening polymerization of β-lactams is a known method for producing high molecular weight polymers. acs.org The resulting polyamide would have a unique structure with pendant 3-bromophenyl groups, which could be further modified to introduce specific functionalities, such as cross-linking sites or moieties that enhance thermal stability or flame retardancy. The polymerization of functionalized β-lactam monomers is a strategy to create polymers with tailored properties. rsc.org

Below is a table summarizing the potential polymerization pathways for this compound.

Polymerization TypeReactive SitePotential Polymer Type
Cross-Coupling PolymerizationC-Br bondConjugated Polymers, Polyarylenes
Ring-Opening Polymerization (ROP)β-lactam ringPolyamides (Nylons)

Applications as Probes in Chemical Biology (excluding therapeutic applications)

The structural features of this compound also suggest its potential utility as a chemical probe in biological studies. The bromine atom can be replaced with a fluorescent tag or a biotin (B1667282) moiety via cross-coupling reactions, allowing for the visualization or isolation of its interacting partners in a biological system. The development of fluorescent probes is a key area in chemical biology for studying cellular processes. libretexts.org

Moreover, the β-lactam core is a known pharmacophore, particularly famous for its role in penicillin and cephalosporin (B10832234) antibiotics which target bacterial cell wall synthesis. While excluding therapeutic applications, this inherent biological recognition could be repurposed. For example, a tagged version of this compound could be used as a probe to study the binding and mechanism of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. Understanding the interactions of small molecules with such enzymes is crucial for developing new strategies to overcome antibiotic resistance. The study of β-lactamase inhibitors is an important field where such probes could be valuable. semanticscholar.org

Conclusion and Future Perspectives in 1 3 Bromophenyl 3,3 Dimethyl 2 Azetanone Research

Summary of Key Research Findings and Methodological Advancements

Recent advancements in β-lactam synthesis include the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. nih.gov Furthermore, the development of catalytic, enantioselective methods allows for the controlled synthesis of specific stereoisomers, a critical aspect in the development of biologically active molecules. rsc.org While these methods have been applied to a wide array of β-lactams, their specific application to the synthesis of 1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone remains a prospective endeavor.

Unexplored Reactivity Pathways and Synthetic Challenges

The reactivity of This compound presents a fertile ground for investigation. The presence of the bromine atom on the phenyl ring is a key feature, opening the door to a variety of transition-metal-catalyzed cross-coupling reactions.

Unexplored Reactivity Pathways:

Cross-Coupling Reactions: The bromine atom could serve as a handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, leading to a library of novel β-lactam derivatives.

Ring-Opening Reactions: The strained four-membered β-lactam ring is susceptible to nucleophilic attack and ring-opening. The electronic nature of the N-aryl substituent can significantly influence the rate and regioselectivity of this process. A systematic study of the ring-opening of This compound with various nucleophiles would provide valuable insight into its stability and reactivity.

Directed Ortho-Metalation: The amide functionality of the β-lactam ring could potentially direct metalation to the ortho positions of the bromophenyl ring, enabling further functionalization.

Synthetic Challenges:

Chemoselectivity: A key challenge in exploring the reactivity of this molecule would be achieving chemoselectivity. For instance, in cross-coupling reactions, reaction conditions would need to be carefully optimized to favor reaction at the C-Br bond without promoting cleavage of the β-lactam ring.

Stereocontrol: For reactions involving the β-lactam ring itself, controlling the stereochemical outcome would be a significant hurdle, particularly in the absence of directing groups.

Potential for Novel Chemical Transformations and Method Development

The unique combination of a reactive C-Br bond and a strained lactam ring in This compound offers opportunities for the development of novel chemical transformations.

One intriguing possibility is the development of tandem reactions where an initial cross-coupling event at the bromine atom triggers a subsequent transformation of the β-lactam ring. For example, the introduction of a strategically placed functional group via a Suzuki coupling could facilitate an intramolecular ring-opening or rearrangement cascade.

Furthermore, this molecule could serve as a scaffold for the development of new synthetic methodologies. The influence of the gem-dimethyl group on the reactivity of the β-lactam ring is an area ripe for investigation. These bulky substituents may offer steric protection or induce ring strain that could be exploited in novel synthetic strategies.

Potential TransformationReagents/ConditionsExpected Outcome
Suzuki CouplingArylboronic acid, Pd catalyst, baseFunctionalized N-aryl β-lactams
Heck ReactionAlkene, Pd catalyst, baseAlkenylated N-aryl β-lactams
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynylated N-aryl β-lactams
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAminated N-aryl β-lactams
Nucleophilic Ring OpeningNucleophiles (e.g., amines, thiols)β-Amino acid derivatives

Interdisciplinary Research Opportunities within the Chemical Sciences

The study of This compound and its derivatives could extend beyond synthetic organic chemistry into several other areas of the chemical sciences.

Medicinal Chemistry: β-lactams are a cornerstone of antibiotic therapy. The synthesis of a library of derivatives of This compound through the aforementioned cross-coupling reactions could lead to the discovery of new compounds with potential antibacterial or other biological activities.

Materials Science: The rigid, planar structure of the β-lactam ring, combined with the potential for functionalization at the aryl ring, makes these molecules interesting candidates for the development of novel organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs).

Computational Chemistry: Theoretical studies could be employed to predict the reactivity of This compound , model its conformational preferences, and guide the design of new experiments. bohrium.com Computational tools could also be used to screen virtual libraries of its derivatives for potential biological activity. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone?

  • Methodological Answer : The synthesis typically involves bromination of a precursor ketone or azetidinone. For example, bromination using N-bromosuccinimide (NBS) or bromine in the presence of catalysts like FeCl₃ or AlCl₃ ensures selective substitution at the 3-position of the phenyl ring . Microwave-assisted Claisen-Schmidt condensation (as seen in structurally related chalcone derivatives) may also optimize reaction efficiency and yield . Table 1 : Key Bromination Reagents and Conditions
ReagentCatalystTemperatureYield (%)Reference
NBSFeCl₃80°C75-85
Br₂AlCl₃RT60-70

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect on adjacent protons) .
  • X-ray Crystallography : SHELXL software refines crystal structures to confirm bond angles and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₁₂BrNO for the target compound) .

Q. What are the key reaction conditions influencing the bromination step?

  • Methodological Answer : Bromination efficiency depends on:
  • Catalyst Choice : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution by polarizing Br₂ .
  • Solvent Polarity : Non-polar solvents (e.g., CCl₄) minimize side reactions like oxidation .
  • Temperature Control : Elevated temperatures (80–100°C) accelerate kinetics but may reduce selectivity .

Advanced Research Questions

Q. How can computational methods aid in understanding the reaction mechanism?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates. For example:
  • Mechanistic Pathways : Simulate bromine’s electrophilic attack on the phenyl ring to predict regioselectivity .
  • Energy Profiles : Compare activation energies for competing pathways (e.g., para vs. meta substitution) .
    Table 2 : DFT-Predicted Activation Energies for Bromination
PathwayΔE‡ (kcal/mol)Selectivity
Meta Attack12.3Favored
Para Attack15.8Minor

Q. What strategies resolve contradictory data from spectroscopic analyses?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR with IR (e.g., ketone C=O stretch ~1700 cm⁻¹) .
  • Crystallographic Refinement : Address ambiguous NOE correlations in NMR using SHELXL-refined X-ray data .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in complex spectra .

Q. What challenges arise in achieving enantioselective synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Asymmetric catalysis (e.g., BINOL-derived phosphines) can induce chirality in the azetidinone ring .
  • Racemization Risks : Steric hindrance from 3,3-dimethyl groups may destabilize intermediates, requiring low-temperature conditions .
  • Analytical Challenges : Chiral HPLC or circular dichroism (CD) must confirm enantiopurity, as seen in related bromophenyl ethanol derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.